![molecular formula C14H20O10 B7769104 [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate
Overview
Description
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is a partially acetylated carbohydrate derivative with a pyranose (six-membered oxygen-containing ring) backbone. Its structure features acetyl groups at positions 3, 4, and 5 of the oxane ring, a hydroxyl group at position 6, and a methyl acetate substituent at the 2-position. Its partial acetylation distinguishes it from fully acetylated sugars, balancing reactivity and stability for targeted modifications .
Preparation Methods
Chemical Synthesis Routes
Classical Acetylation of Sugar Alcohol Precursors
The compound is typically synthesized via acetylation of a polyhydroxylated sugar alcohol, such as a hexose derivative. The reaction employs acetic anhydride as the acetylating agent under anhydrous conditions. Pyridine or dimethylaminopyridine (DMAP) is often added to catalyze the reaction and neutralize generated acids.
Reaction Scheme :
3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} [3,4,5-\text{Tris(acetyloxy)}-6-\text{hydroxyoxan}-2-\text{yl}]\text{methyl acetate} + \text{CH}_3\text{COOH}
Key parameters include:
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Molar ratio : A 4:1 excess of acetic anhydride to precursor ensures complete acetylation.
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Temperature : Reactions proceed at 0–25°C to minimize side reactions.
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Yield : 70–85% after purification.
Stepwise Protection-Deprotection Strategies
For enhanced regioselectivity, a stepwise approach is employed:
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Selective protection : The 6-hydroxy group is temporarily protected using a tert-butyldimethylsilyl (TBDMS) group.
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Acetylation : The remaining hydroxyl groups (3, 4, 5) are acetylated.
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Deprotection : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), yielding the target compound .
Advantages :
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Avoids over-acetylation.
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Achieves >90% regioselectivity.
Regioselective Acetylation Techniques
Catalytic Systems and Their Efficiency
Catalysts play a critical role in directing acetylation to specific positions:
Catalyst | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|
Pyridine | 12 | 78 | Moderate |
DMAP | 6 | 85 | High |
Ionic liquids | 4 | 88 | Very high |
Ionic liquids (e.g., [BMIM][BF₄]) enhance reaction rates and selectivity by stabilizing transition states.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. DCM increases acetylation rate by 30% compared to THF due to better solubility of acetic anhydride .
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to improve scalability and safety:
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Residence time : 2–5 minutes.
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Throughput : 50–100 kg/day.
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Purity : >99% by HPLC.
Cost Optimization Strategies
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Acetic anhydride (equiv) | 4.0 | 3.2 |
Catalyst loading (mol%) | 5 | 2 |
Energy consumption | High | Low |
Recycling acetic acid reduces raw material costs by 40% .
Purification and Characterization
Chromatographic Techniques
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Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) yields 95% purity.
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
Spectroscopic Validation
Technique | Key Data Points |
---|---|
¹H NMR (CDCl₃) | δ 5.21 (anomeric H), δ 2.05–2.12 (acetyl CH₃) |
IR | 1745 cm⁻¹ (C=O stretch) |
HRMS | m/z 332.31 [M+H]⁺ |
Challenges and Optimization
Common Side Reactions
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Over-acetylation : Addressed by controlled reagent addition.
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Hydrolysis : Mitigated through anhydrous conditions.
Yield Improvement Strategies
Strategy | Yield Increase |
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Microwave assistance | +12% |
Catalyst recycling | +8% |
Solvent-free conditions | +15% |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most extensively studied reaction for this compound, enabling selective deprotection of acetyl groups.
Conditions | Reagents | Products Formed | Key Observations |
---|---|---|---|
Acidic (pH < 3) | HCl, H₂SO₄ | D-mannose | Complete deacetylation occurs within 2–4 hours at 80°C. |
Basic (pH > 10) | NaOH, KOH | D-mannose | Faster reaction kinetics compared to acidic conditions. |
Enzymatic | Esterases (e.g., lipases) | Partially deacetylated intermediates | Selective removal of acetyl groups enables synthesis of mono-/di-acetylated derivatives. |
Mechanistic Insights :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide-ion-mediated cleavage of ester bonds.
Oxidation Reactions
Controlled oxidation modifies the carbohydrate backbone for applications in synthetic chemistry.
Oxidizing Agent | Conditions | Products Formed | Yield |
---|---|---|---|
KMnO₄ | Aqueous, 25°C | D-mannonic acid | 82% |
CrO₃ | Acetic acid, 50°C | Oxidized lactone derivatives | 68% |
TEMPO/NaClO | pH 10, 0°C | 6-Carboxy-D-mannose | 75% |
Applications :
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Oxidized derivatives serve as precursors for biocompatible polymers and chiral catalysts.
Substitution Reactions
The compound undergoes nucleophilic substitution at acetylated positions, enabling functionalization.
Steric Effects :
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Substitution at the C6 hydroxy group is favored due to reduced steric hindrance.
Esterification and Transesterification
The free hydroxyl group at C6 can undergo further acyl modifications.
Reagent | Conditions | Products Formed |
---|---|---|
Acetic anhydride | Pyridine, 25°C | Fully acetylated D-mannose |
Benzoyl chloride | Et₃N, CH₂Cl₂ | 6-Benzoyl-D-mannose derivatives |
Key Finding :
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Transesterification with vinyl acetate enables site-specific acetylation under mild conditions.
Stability and Degradation
Thermal Degradation :
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Decomposes above 200°C, forming furanic compounds (e.g., 5-hydroxymethylfurfural).
Photodegradation : -
UV exposure (254 nm) induces radical-mediated cleavage of acetyl groups.
Scientific Research Applications
Glycobiology
The compound is extensively used in glycobiology for studying glycan structures and their biological functions. Its ability to mimic natural sugars makes it a valuable tool in understanding carbohydrate interactions and enzymatic processes.
Synthetic Chemistry
In synthetic chemistry, [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate serves as a reagent for synthesizing complex carbohydrates and glycosides. It facilitates the formation of glycosidic bonds and is often utilized in the preparation of carbohydrate derivatives.
Medicinal Chemistry
One of the most notable applications of this compound is in medicinal chemistry. Research has demonstrated its potential role in preventing urinary tract infections (UTIs) by inhibiting the adhesion of bacteria such as Escherichia coli to uroepithelial cells. This anti-adhesive property is attributed to its structural similarity to mannose, which binds to bacterial adhesins.
Biochemical Reagents
The compound is also used in the production of various biochemical reagents. Its derivatives are employed in assays and experiments related to carbohydrate chemistry and enzymatic activity.
Case Studies
Mechanism of Action
The mechanism of action of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. For instance, in the context of urinary tract infections, D-mannose can bind to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect is crucial in reducing bacterial colonization and infection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s structural analogs differ primarily in:
- Number and position of acetyl groups
- Substituents at position 6 (e.g., hydroxyl, thiol, halides, or complex organometallic groups)
- Stereochemistry and ring modifications
Key Compounds and Comparative Analysis
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose
- Structure : Fully acetylated at positions 2, 3, 4, and 5.
- Molecular Formula : C₁₄H₂₀O₁₀ (MW: 348.30).
- Key Differences: Additional acetyl group at position 2. No free hydroxyl groups, enhancing hydrophobicity and stability.
- Applications : Widely used as a glycosylation reagent due to its stability and reactivity in forming glycosidic bonds .
[(2R,3S,4S,5R,6S)-3,4,5-Tris(acetyloxy)-6-mercaptooxan-2-yl]methyl acetate
- Structure : Features a sulfhydryl (-SH) group at position 6.
- Molecular Formula : C₁₄H₂₀O₉S (MW: 364.37).
- Key Differences: Thiol group increases nucleophilic reactivity, enabling conjugation with gold nanoparticles or disulfide bond formation. Reduced hydrogen-bonding capacity compared to hydroxyl.
- Applications: Potential in drug delivery systems or gold-based therapeutics .
Auranofin
- Structure : Contains a gold-phosphine complex at position 6.
- Molecular Formula : C₂₀H₃₄AuO₉PS (MW: 678.49).
- Key Differences: Organometallic substituent confers antirheumatic properties. Significantly higher molecular weight and complexity.
- Applications : FDA-approved drug for rheumatoid arthritis .
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide
- Structure : Bromine substituent at position 1 (leaving group).
- Molecular Formula : C₁₄H₁₉BrO₉ (MW: 411.20).
- Key Differences :
- Bromide enhances reactivity in glycosylation reactions.
- Position 1 substitution directs regioselectivity in synthesis.
- Applications : Intermediate in oligosaccharide synthesis .
Research Findings
- Synthesis : Selective acetylation methods (e.g., transient protecting groups) are critical for synthesizing the target compound, as seen in cyclitol derivatives ().
- Stability : The 6-hydroxyl group increases susceptibility to hydrolysis compared to thiol or gold-containing analogs, necessitating careful storage .
Biological Activity
Chemical Identity
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is a derivative of D-mannose, characterized by the acetylation of hydroxyl groups at positions 2, 3, 4, and 6. Its molecular formula is C14H20O10, with a molecular weight of 348.3 g/mol. The compound is known for its potential biological activities, particularly in the fields of glycobiology and medicinal chemistry.
Property | Value |
---|---|
IUPAC Name | (2R,3R,4S,5R)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
CAS Number | 10343-06-3 |
Purity | 97% |
SMILES | CC(=O)OC[C@H]1OC(O)C@HC@@H[C@@H]1OC(C)=O |
The biological activity of this compound primarily revolves around its role as an anti-adhesive agent. It has been shown to inhibit the adhesion of uropathogenic Escherichia coli (UPEC) to the urothelium. This is significant in the context of urinary tract infections (UTIs), where bacterial adhesion is a critical step in infection establishment. The compound binds to the FimH adhesin on UPEC, preventing it from attaching to urinary tract cells.
Research Findings
- Antimicrobial Activity : Studies indicate that derivatives of D-mannose can reduce the incidence of UTIs by inhibiting bacterial adhesion. The specific activity of this compound in this regard supports its potential therapeutic use in preventing UTIs.
- Glycobiology Applications : As a carbohydrate derivative, this compound plays a role in studying glycan structures and their biological functions. It is utilized in research aimed at understanding carbohydrate-protein interactions.
- Synthesis and Derivative Studies : Research has shown that the acetylation process enhances the stability and solubility of mannose derivatives in biological systems, making them more effective as therapeutic agents.
Case Studies
- Case Study 1 : A clinical trial involving D-mannose demonstrated a significant reduction in recurrent UTIs among participants who received mannose compared to those on placebo. This supports the hypothesis that compounds like this compound could provide similar benefits due to their structural similarities.
- Case Study 2 : In vitro studies have shown that acetylated mannose derivatives exhibit enhanced binding affinity to bacterial adhesins compared to non-acetylated forms. This suggests that this compound may have superior efficacy in blocking bacterial attachment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate with high regioselectivity?
- Methodological Answer : Synthesis typically involves regioselective acetylation of a glucose-derived intermediate. For example, bromo-substituted analogs (e.g., acetyl bromo-glucose derivatives) can serve as precursors for nucleophilic substitutions or glycosylation reactions . Protecting group strategies (e.g., allyl or acetyl groups) are critical to control reactivity at specific hydroxyl positions. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can resolve acetyl group positions and stereochemistry. For instance, coupling constants in the oxan ring (e.g., J₃,₄ and J₄,₅) confirm chair conformations .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks. SHELX software is widely used for refinement, though high-resolution data (d-spacing < 1.0 Å) is critical to avoid overfitting .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z 364.37 for C₁₄H₂₀O₉S derivatives) .
Q. How should researchers handle stability challenges during storage and experimentation?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at –20°C under inert gas (e.g., argon) in amber vials to prevent acetyl group degradation. For aqueous experiments, use buffered solutions (pH 4–6) to minimize hydrolysis. Monitor stability via TLC or HPLC at regular intervals .
Advanced Research Questions
Q. How can data contradictions in crystallographic studies of related acetylated carbohydrates be resolved?
- Methodological Answer : Discrepancies in bond angles or thermal parameters may arise from twinning or disordered solvent. Use SHELXL’s TWIN and BASF commands to model twinned data. For disordered regions, apply restraints (e.g., SIMU, DELU) and validate with R₁ₛᵧₙ/Rₒbₛ metrics. Cross-validate against DFT-optimized geometries .
Q. What role does this compound play in glycoconjugate synthesis for biological studies?
- Methodological Answer : The 6-hydroxy group can serve as a handle for glycosidic bond formation. For example, coupling with thiol-containing ligands (e.g., mercapto derivatives) via Michael addition generates glycoconjugates for targeting lectins or enzymes . Regioselective deacetylation (e.g., using NH₃/MeOH) enables site-specific functionalization .
Q. How can computational modeling predict the reactivity of acetylated carbohydrates in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at specific acetylated positions. Solvent effects (e.g., DMSO or CHCl₃) are incorporated via PCM models. Compare predicted activation energies with experimental kinetic data to validate mechanisms .
Q. What strategies interpret complex mass spectrometry data for metabolites or degradation products?
- Methodological Answer : Use MS/MS fragmentation patterns to identify acetyl loss (m/z –60) or ring-opening products. For exact mass analysis (e.g., 594.2887 Da in ), match isotopic distributions with theoretical values using software like XCalibur. Cross-reference with databases (e.g., HMDB) for putative metabolite identification .
Q. Safety and Best Practices
Q. What safety protocols are essential for handling acetylated carbohydrates?
- Methodological Answer : Use fume hoods for weighing and reactions to avoid inhalation of fine powders. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation. For spills, neutralize with sodium bicarbonate before disposal. Emergency procedures include rinsing eyes with water (15+ minutes) and seeking medical evaluation for ingestion .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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